molecular formula C25H25N3O5S B11251852 N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-tosylethyl)oxalamide

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-tosylethyl)oxalamide

Cat. No.: B11251852
M. Wt: 479.5 g/mol
InChI Key: COZWNBGKEOJMFW-UHFFFAOYSA-N
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Description

N’-[2-(FURAN-2-YL)-2-(4-METHYLBENZENESULFONYL)ETHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE is a complex organic compound that features a combination of furan, indole, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(FURAN-2-YL)-2-(4-METHYLBENZENESULFONYL)ETHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE typically involves multiple steps:

    Formation of the Furan-2-yl Intermediate: This step involves the reaction of furan-2-carboxylic acid with appropriate reagents to form the furan-2-yl intermediate.

    Introduction of the 4-Methylbenzenesulfonyl Group: The furan-2-yl intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Formation of the Indole-3-yl Intermediate: The indole-3-yl intermediate is synthesized separately through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling of Intermediates: The furan-2-yl and indole-3-yl intermediates are coupled together using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-[2-(FURAN-2-YL)-2-(4-METHYLBENZENESULFONYL)ETHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol derivative.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N’-[2-(FURAN-2-YL)-2-(4-METHYLBENZENESULFONYL)ETHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[2-(FURAN-2-YL)-2-(4-METHYLBENZENESULFONYL)ETHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE involves its interaction with molecular targets such as enzymes or receptors. The furan and indole rings can participate in π-π stacking interactions, while the sulfonyl group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N’-[2-(FURAN-2-YL)-2-(BENZENESULFONYL)ETHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE: Similar structure but lacks the methyl group on the benzene ring.

    N’-[2-(THIOPHEN-2-YL)-2-(4-METHYLBENZENESULFONYL)ETHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE: Similar structure but has a thiophene ring instead of a furan ring.

Uniqueness

N’-[2-(FURAN-2-YL)-2-(4-METHYLBENZENESULFONYL)ETHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE is unique due to the presence of both furan and indole rings, which can provide a combination of electronic and steric properties that are not found in other similar compounds

Properties

Molecular Formula

C25H25N3O5S

Molecular Weight

479.5 g/mol

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide

InChI

InChI=1S/C25H25N3O5S/c1-17-8-10-19(11-9-17)34(31,32)23(22-7-4-14-33-22)16-28-25(30)24(29)26-13-12-18-15-27-21-6-3-2-5-20(18)21/h2-11,14-15,23,27H,12-13,16H2,1H3,(H,26,29)(H,28,30)

InChI Key

COZWNBGKEOJMFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)C4=CC=CO4

Origin of Product

United States

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